molecular formula C13H12N2O B14335295 4-Isocyanato-N,N-dimethylnaphthalen-1-amine CAS No. 106916-68-1

4-Isocyanato-N,N-dimethylnaphthalen-1-amine

Cat. No.: B14335295
CAS No.: 106916-68-1
M. Wt: 212.25 g/mol
InChI Key: DAMAFXUHLSTXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isocyanato-N,N-dimethylnaphthalen-1-amine is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a naphthalene ring system. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isocyanato-N,N-dimethylnaphthalen-1-amine can be synthesized through several methods. One common method involves the reaction of 4-dimethylamino-1-naphthylamine with phosgene (COCl₂) under controlled conditions. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then undergoes further reaction to form the desired isocyanate compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale phosgenation processes. Special precautions are taken due to the hazardous nature of phosgene. Alternative methods, such as the use of oxalyl chloride as a safer phosgene substitute, are also employed .

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-N,N-dimethylnaphthalen-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Isocyanato-N,N-dimethylnaphthalen-1-amine involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as alcohols, amines, and water. This reactivity is exploited in various chemical processes, including the formation of urethanes, ureas, and polyurethanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isocyanato-N,N-dimethylnaphthalen-1-amine is unique due to its specific reactivity profile and the presence of the isocyanate group. This makes it particularly useful in the synthesis of polyurethanes and other polymeric materials, as well as in various labeling and analytical applications .

Properties

CAS No.

106916-68-1

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-isocyanato-N,N-dimethylnaphthalen-1-amine

InChI

InChI=1S/C13H12N2O/c1-15(2)13-8-7-12(14-9-16)10-5-3-4-6-11(10)13/h3-8H,1-2H3

InChI Key

DAMAFXUHLSTXLD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.